

# ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS number 2199-51-1

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## Compound of Interest

Compound Name: ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B143833

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An In-depth Technical Guide to **Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate** (CAS 2199-51-1)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate**, with CAS number 2199-51-1, is a heterocyclic organic compound. It is characterized by a pyrrole ring structure, a five-membered aromatic heterocycle containing nitrogen, with two methyl groups at positions 2 and 4, and an ethyl ester functional group at position 3.<sup>[1]</sup> This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. Its significance is highlighted by its role as a key building block in the synthesis of receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib, a multi-targeted small molecule used in cancer therapy.<sup>[2][3][4]</sup> It is also utilized in the preparation of certain dyes.<sup>[2]</sup> This document provides a comprehensive overview of its chemical properties, synthesis protocols, and applications.

## Physicochemical Properties

The physical and chemical characteristics of **Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate** are summarized below. The compound typically appears as a white to light brown or light-red to

brown solid or crystalline substance.[\[2\]](#)[\[5\]](#)

Property	Value	Source
CAS Number	2199-51-1	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	167.21 g/mol	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
IUPAC Name	ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate	<a href="#">[6]</a>
Melting Point	122-123 °C	<a href="#">[7]</a>
Boiling Point	162 °C at 11 mmHg	<a href="#">[2]</a> <a href="#">[7]</a>
Appearance	White to light brown crystalline solid	<a href="#">[2]</a> <a href="#">[5]</a>
Solubility	Sparingly soluble in water. <a href="#">[5]</a> Soluble in organic solvents. <a href="#">[1]</a>	<a href="#">[1]</a> <a href="#">[5]</a>
Storage	Store in a cool, dry place under an inert atmosphere at room temperature. <a href="#">[10]</a>	<a href="#">[10]</a>

## Experimental Protocols: Synthesis

Several methods for the synthesis of **ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate** have been documented. Below are detailed protocols for two common approaches.

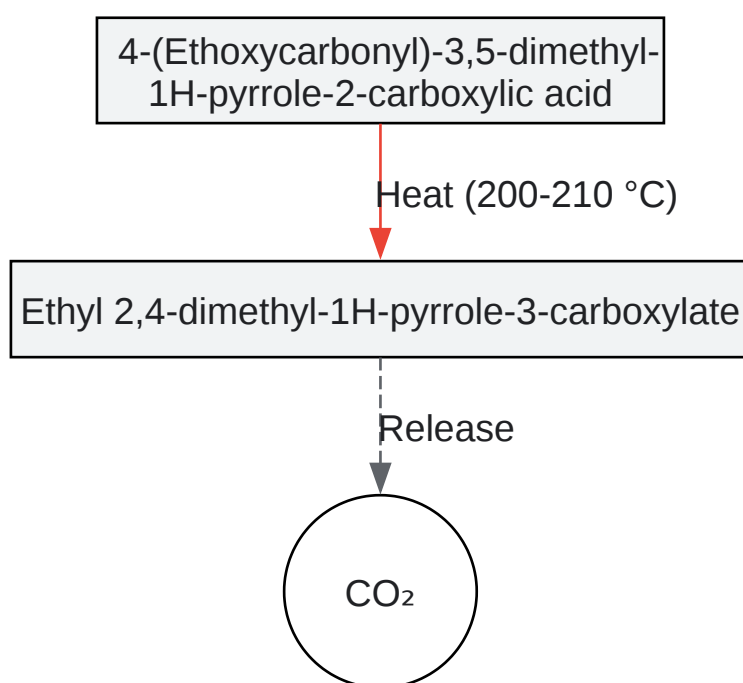
### Method 1: Decarboxylation of a Dicarboxylic Acid Ester

This method involves the thermal decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol:

- Place 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (5.0 g, 25.0 mmol) into a flask.[\[9\]](#)

- Heat the flask in an oil bath to a temperature of 200-210 °C for approximately 12 minutes.[9]
- Continue heating until the evolution of carbon dioxide gas ceases, indicating the completion of the reaction.[9]
- Remove the flask from the heat and allow it to cool to room temperature.[9]
- Dry the resulting pale-gray solid product under a vacuum.[9]
- This process yields the final product with a reported yield of up to 98.5%.[9]



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Caption: Synthesis via thermal decarboxylation.

## Method 2: Ring-Closure Reaction

This synthetic route involves a multi-step process starting from propionaldehyde and culminating in a ring-closure reaction.[3][11]

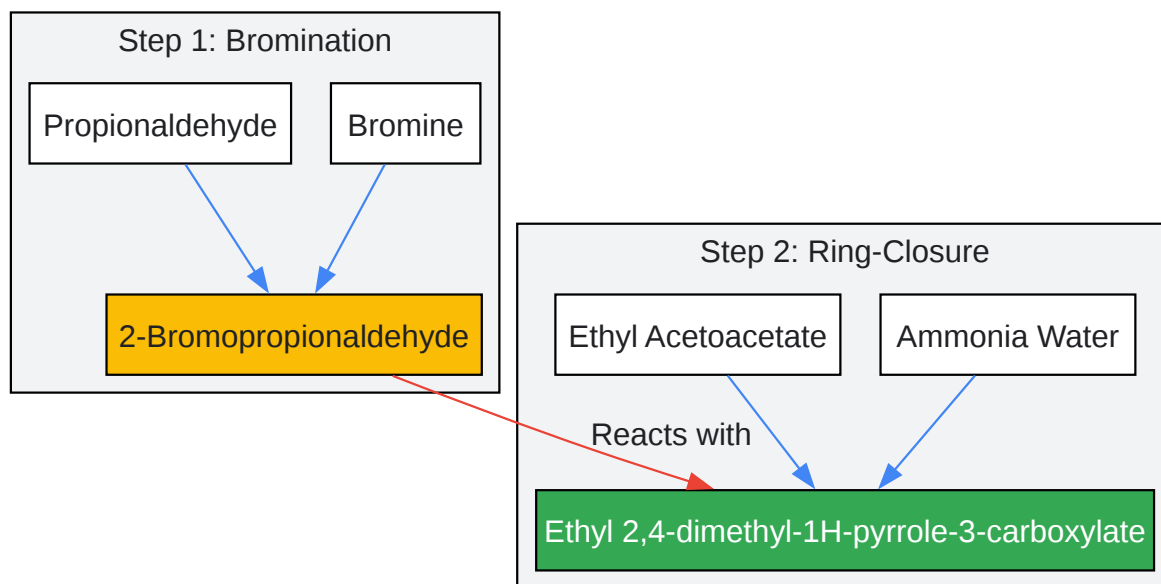
Experimental Protocol:

Step 1: Bromination of Propionaldehyde

- Conduct a bromination reaction with propionaldehyde and bromine in an aprotic solvent.[\[3\]](#)  
[\[11\]](#)
- Maintain the reaction temperature between 0 °C and 50 °C to yield 2-bromopropionaldehyde.  
[\[3\]](#)[\[11\]](#)

#### Step 2: Ring-Closure Reaction

- In a reaction vessel, combine the 2-bromopropionaldehyde from the previous step with ethyl acetoacetate.[\[11\]](#)
- Cool the mixture to a temperature between 0 °C and 10 °C.[\[11\]](#)
- Slowly add ammonia water dropwise to the mixture.[\[11\]](#)
- After the addition is complete, allow the reaction to proceed for 10-14 hours at a temperature between 0 °C and 50 °C.[\[11\]](#)
- Following the reaction, remove the solvent (e.g., dichloromethane), and induce crystallization by freezing for 2 days.[\[11\]](#)
- Isolate the crystals and stir at 0 °C to obtain the final product.[\[11\]](#)



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Caption: Two-step synthesis via ring-closure.

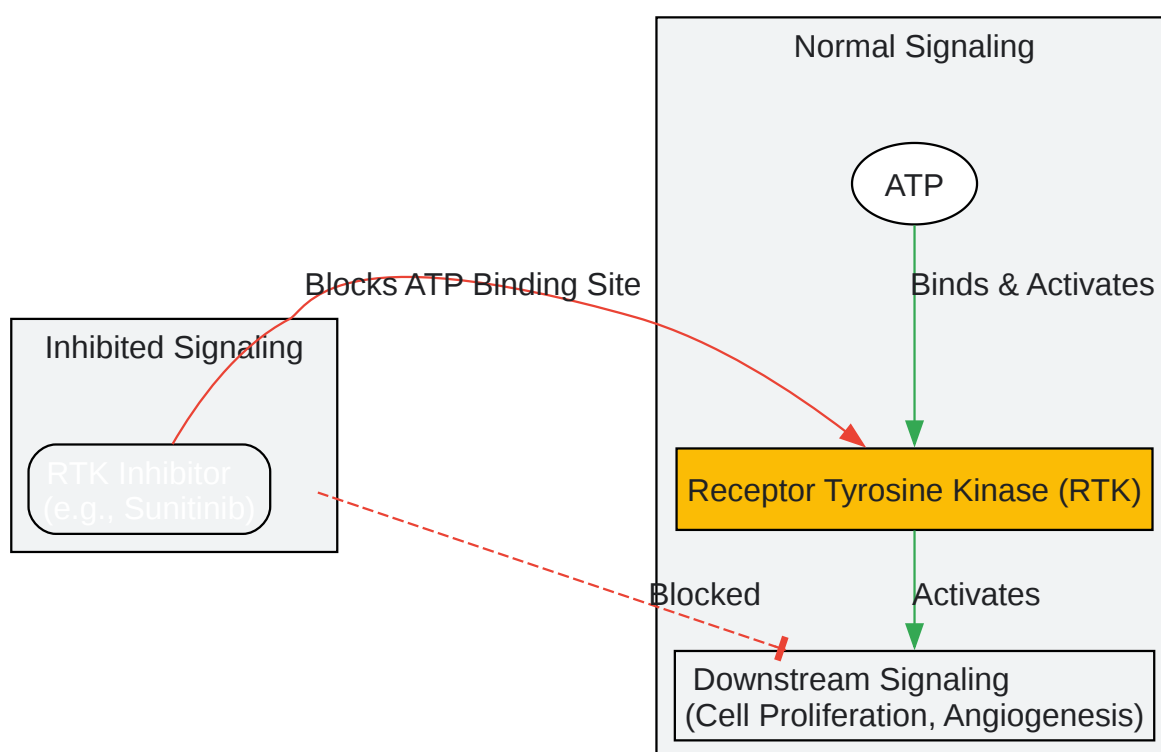
## Applications in Research and Drug Development

**Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate** is a valuable intermediate in the synthesis of more complex molecules.[2]

- **Pharmaceutical Synthesis:** Its most notable application is as a critical intermediate in the synthesis of Sunitinib.[3][4] Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3] The pyrrole moiety forms the core of the Sunitinib molecule.
- **Dye Preparation:** This compound is also used in the preparation of blue pyrrole dyes.[2]

## Biological Relevance: Role as a Precursor to RTK Inhibitors

The primary biological significance of **ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate** stems from its use in synthesizing RTK inhibitors like Sunitinib. Receptor tyrosine kinases are proteins on the cell surface that play a crucial role in cellular processes, including growth, differentiation, and metabolism. In many types of cancer, these kinases are overactive, leading to uncontrolled cell proliferation. RTK inhibitors work by blocking the signaling pathways that these kinases activate, thereby inhibiting tumor growth and angiogenesis. The pyrrole derivative is a foundational scaffold upon which the final inhibitor drug is built.



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Caption: Conceptual pathway of RTK inhibition.

## Safety and Handling

**Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate** is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Standard laboratory safety protocols should be followed, including the use of personal protective

equipment such as gloves and eye/face protection.[5] It should be handled in a well-ventilated area.[6]

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